molecular formula C6H7NO B154607 (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 130931-83-8

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B154607
CAS No.: 130931-83-8
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-WHFBIAKZSA-N
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Description

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam, is a bicyclic lactam compound. It is a versatile synthetic building block widely used in medicinal and synthetic organic chemistry due to its unique structural attributes and reactivity.

Synthetic Routes and Reaction Conditions:

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Biochemical Analysis

Biochemical Properties

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Diels-Alder cycloaddition reactions, where it acts as a reactant to form more complex structures . Additionally, this compound can interact with amino-protective groups, influencing the synthesis of various pharmaceutically active ingredients . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. By interacting with specific transcription factors, this compound can modulate the expression of genes involved in cellular metabolism and growth . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and transcription factors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by influencing the binding of transcription factors to DNA . These molecular interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects highlight the potential for this compound to be used in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while still exerting significant biochemical and cellular effects . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . Additionally, this compound has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its overall activity and function . The transport and distribution of this compound are critical for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression and metabolic activity .

Mechanism of Action

The mechanism by which Vince Lactam exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug design, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the modifications made to the Vince Lactam scaffold.

Properties

CAS No.

130931-83-8

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1

InChI Key

DDUFYKNOXPZZIW-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@@H]1NC2=O

SMILES

C1C2C=CC1NC2=O

Canonical SMILES

C1C2C=CC1NC2=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 3
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 4
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 5
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 6
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Q & A

Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?

A1: this compound serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of this compound in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.

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